Enhanced Lipophilicity (logP) Drives Superior Membrane Permeability Versus the Unsubstituted Core Scaffold
The N1-benzyloxy substitution of CAS 338791-22-3 dramatically increases lipophilicity compared to the unsubstituted 2-(2-chlorophenyl)-1H-benzimidazole core (CAS 3574-96-7, Chlorfenazole). The closely related 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole analog exhibits a calculated logP of 5.92 , whereas the core scaffold lacking N1 substitution has an experimental logP of 3.88 . This ~2-log-unit increase in partition coefficient predicts significantly enhanced passive membrane permeability and altered tissue distribution, which is critical for intracellular target engagement in cell-based assays.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~5.9 (based on 1-benzyl analog; the benzyloxy derivative is expected to be in a comparable range due to similar hydrophobic surface area) |
| Comparator Or Baseline | 2-(2-Chlorophenyl)-1H-benzimidazole (CAS 3574-96-7): logP = 3.88 |
| Quantified Difference | ΔlogP ≈ +2.0 (approximately 100-fold higher octanol partitioning) |
| Conditions | Calculated (ALogPS) and experimental logP data from ChemSrc and Hit2Lead databases |
Why This Matters
A 100-fold increase in predicted membrane partitioning directly impacts the compound's suitability in cell-based phenotypic screening, where intracellular access is required, and distinguishes procurement specifications for assay-ready compound libraries.
